N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a heterocyclic sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. This structure is characterized by a fused triazole and pyridine ring system, with a sulfonamide group at position 6 and dual aryl substituents: a 3-fluoro-4-methoxyphenylmethyl group and a 3-fluorophenyl group. These substituents are critical for modulating physicochemical properties (e.g., solubility, lipophilicity) and biological activity, particularly in targeting enzymes like falcipain-2 in malaria parasites .
Properties
IUPAC Name |
N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O3S/c1-14-24-25-21-9-7-18(13-26(14)21)31(28,29)27(17-5-3-4-16(22)11-17)12-15-6-8-20(30-2)19(23)10-15/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYPGUQYCVLLBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=C(C=C3)OC)F)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, including the formation of the triazolopyridine core and the subsequent attachment of the fluorine and methoxy groups. Common synthetic routes may include:
Formation of the Triazolopyridine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Fluorine and Methoxy Groups: This can be achieved through nucleophilic substitution reactions using suitable fluorinating and methoxylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory disorders.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit a key enzyme in a metabolic pathway, thereby altering cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
[1,2,4]Triazolo[4,3-a]pyridine Sulfonamides with Antimalarial Activity
A 2020 study identified two analogs in this class:
- 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (IC₅₀ = 2.24 µM)
- 2-(3-Chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (IC₅₀ = 4.98 µM)
| Property | Target Compound | 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-... | 2-(3-Chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-... |
|---|---|---|---|
| Core Structure | [1,2,4]Triazolo[4,3-a]pyridine | [1,2,4]Triazolo[4,3-a]pyridine | [1,2,4]Triazolo[4,3-a]pyridine |
| Substituents | 3-Fluoro-4-methoxyphenylmethyl, 3-fluorophenyl | 3-Fluorobenzyl, 4-methoxyphenyl | 3-Chlorobenzyl, piperidin-1-ylsulfonyl |
| Biological Activity | Not reported (structural optimization likely for improved binding) | IC₅₀ = 2.24 µM (antimalarial) | IC₅₀ = 4.98 µM (antimalarial) |
| Key Features | Enhanced metabolic stability via methoxy group | Ethyl group improves lipophilicity | Piperidine sulfonamide enhances solubility |
[1,2,4]Triazolo[4,3-b]pyridazine Sulfonamides
Compounds such as 3-Fluoro-N-[4-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide () and 2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide () feature a pyridazine ring (two adjacent nitrogen atoms) instead of pyridine.
| Property | Target Compound | 3-Fluoro-N-[4-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]... |
|---|---|---|
| Core Structure | [1,2,4]Triazolo[4,3-a]pyridine | [1,2,4]Triazolo[4,3-b]pyridazine |
| Aromatic System | Pyridine (one nitrogen) | Pyridazine (two adjacent nitrogens) |
| Biological Implications | Better membrane permeability due to reduced polarity | Increased hydrogen-bonding potential with targets |
The pyridazine core may improve target interactions but reduce bioavailability due to higher polarity .
Triazolo-Pyrimidine Sulfonamides in Pesticides
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) is a herbicide with a triazolo-pyrimidine core.
| Property | Target Compound | Flumetsulam |
|---|---|---|
| Core Structure | [1,2,4]Triazolo[4,3-a]pyridine | [1,2,4]Triazolo[1,5-a]pyrimidine |
| Substituents | Fluoro, methoxy groups | 2,6-Difluorophenyl, methyl group |
| Application | Potential antimalarial (inferred from structural analogs) | Herbicide |
The target compound’s methoxy group likely offers better metabolic stability compared to flumetsulam’s methyl group, which is prone to oxidation .
Other Heterocyclic Sulfonamides
Compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () utilize pyrazolo-pyrimidine or chromene cores. These scaffolds exhibit distinct pharmacokinetic profiles due to larger aromatic systems, which may hinder blood-brain barrier penetration compared to the target compound’s compact structure .
Biological Activity
N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (hereafter referred to as Compound A) is a synthetic compound with potential therapeutic applications. This article reviews the biological activity of Compound A, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
Compound A belongs to the class of triazole derivatives, characterized by the following structural features:
- Triazole ring : Imparts significant biological activity.
- Fluorinated phenyl groups : Enhance lipophilicity and potentially improve receptor binding.
- Sulfonamide moiety : Known for its antibacterial and diuretic properties.
The biological activity of Compound A is primarily attributed to its interaction with specific molecular targets within cells. The sulfonamide group is known to inhibit carbonic anhydrase enzymes, while the triazole structure may interact with various protein kinases involved in cell signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of Compound A. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines:
- MCF-7 (breast cancer) : Exhibited an IC50 value indicating potent growth inhibition.
- Bel-7402 (liver cancer) : Showed comparable inhibitory effects.
Anti-inflammatory Effects
Compound A has been evaluated for its anti-inflammatory properties. In vivo models indicated a reduction in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Antimicrobial Properties
Preliminary tests indicate that Compound A possesses antimicrobial activity against a range of pathogens. Its efficacy was assessed through standard disk diffusion methods, revealing significant zones of inhibition.
Case Studies and Research Findings
-
Study on Anticancer Efficacy :
- Objective : To evaluate the cytotoxic effects of Compound A on human cancer cell lines.
- Methodology : MTT assay was utilized to determine cell viability post-treatment.
- Results : Compound A demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM for MCF-7 cells and 20 µM for Bel-7402 cells.
-
Inflammatory Response Modulation :
- Objective : To assess the anti-inflammatory effects of Compound A in a murine model.
- Methodology : Administration of Compound A prior to inducing inflammation via lipopolysaccharide (LPS).
- Results : Significant reduction in TNF-alpha and IL-6 levels was observed, indicating effective modulation of inflammatory pathways.
-
Antimicrobial Activity Assessment :
- Objective : To investigate the antimicrobial efficacy against common bacterial strains.
- Methodology : Disk diffusion method against Staphylococcus aureus and Escherichia coli.
- Results : Zones of inhibition measured 15 mm for S. aureus and 12 mm for E. coli, suggesting moderate antimicrobial activity.
Data Summary
| Biological Activity | Cell Line/Model | IC50/Effect |
|---|---|---|
| Anticancer | MCF-7 | 15 µM |
| Bel-7402 | 20 µM | |
| Anti-inflammatory | Murine model | Reduced TNF-alpha and IL-6 levels |
| Antimicrobial | S. aureus | 15 mm zone |
| E. coli | 12 mm zone |
Q & A
Q. What are the critical steps in synthesizing N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide?
The synthesis involves multi-step reactions starting with the formation of the triazolo-pyridine core, followed by sulfonamide coupling. Key steps include:
- Cyclization : Formation of the fused triazole-pyridine ring under reflux conditions in solvents like dichloromethane or ethanol .
- Sulfonamide Introduction : Reacting sulfonyl chlorides with substituted amines, requiring precise pH and temperature control to avoid side reactions .
- Purification : Use of column chromatography and recrystallization to isolate the final product .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring fusion .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography (if available): Resolves stereochemical ambiguities in the triazolo-pyridine core .
Q. What are the solubility and stability characteristics of this compound under varying pH conditions?
- Solubility : Poor aqueous solubility due to hydrophobic aryl groups; enhanced in polar aprotic solvents (e.g., DMSO) .
- Stability : Degrades under strong acidic/basic conditions; stable at neutral pH when stored at -20°C in inert atmospheres .
Q. What common chemical modifications are performed on the sulfonamide group?
- Oxidation : Using H₂O₂ or KMnO₄ to form sulfoxides/sulfones, altering electronic properties .
- Reduction : LiAlH₄ reduces sulfonamide to thiols for probing hydrogen-bonding interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent Optimization : Replace DCM with DMF to enhance solubility of intermediates .
- Catalyst Screening : Triethylamine improves coupling efficiency during sulfonamide formation .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes byproducts during cyclization .
Q. How do structural variations in the triazolo-pyridine core affect inhibitory activity against enzymes like falcipain-2?
- Fluorine Substituents : Meta-fluorine on the phenyl ring enhances target binding via halogen bonding, as shown in SAR studies .
- Methoxy Groups : Increase metabolic stability but may reduce solubility, requiring trade-offs in drug design .
Q. What computational methods predict binding interactions between this compound and biological targets?
- Molecular Docking : AutoDock Vina models interactions with falcipain-2’s active site, identifying key residues (e.g., Cys39) .
- MD Simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives with low RMSD values .
Q. How can contradictions in biological activity data across studies be resolved?
- Standardized Assays : Use uniform protocols (e.g., fixed IC₅₀ measurement conditions) to minimize variability .
- Structural Analog Comparison : Compare with N-(3-chlorophenyl) analogs to isolate substituent-specific effects .
Q. What experimental approaches validate the mechanism of action in enzyme inhibition?
Q. How do fluorine atoms influence pharmacokinetic properties?
- Bioavailability : Fluorine’s electronegativity enhances membrane permeability, as shown in logP comparisons (e.g., 2.1 vs. 1.8 for non-fluorinated analogs) .
- Metabolic Resistance : Fluorine reduces CYP450-mediated oxidation, extending half-life in vivo .
Data Contradiction Analysis
Q. Conflicting reports on antibacterial vs. anticancer efficacy: How to reconcile?
- Target-Specificity Testing : Use isogenic bacterial/cancer cell lines to differentiate off-target effects .
- Dose-Response Curves : Establish biphasic effects (e.g., apoptosis induction at high doses vs. bacteriostatic action at low doses) .
Q. Discrepancies in reaction yields between microwave-assisted vs. conventional heating methods
- Energy Transfer Analysis : Microwave irradiation may unevenly heat reactants, causing localized degradation; optimize by pre-mixing reagents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
